molecular formula C13H19N3O4 B13855506 2,3-Dimethyl-4,6-dinitro-N-(pentan-3-yl)aniline

2,3-Dimethyl-4,6-dinitro-N-(pentan-3-yl)aniline

Cat. No.: B13855506
M. Wt: 281.31 g/mol
InChI Key: YUFYALPHSRNBJC-UHFFFAOYSA-N
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Description

2,3-Dimethyl-4,6-dinitro-N-(pentan-3-yl)aniline is a member of the class of substituted anilines. This compound is characterized by the presence of two methyl groups at positions 2 and 3, two nitro groups at positions 4 and 6, and a pentan-3-yl group attached to the nitrogen atom of the aniline ring. It is primarily used as a herbicide to control annual grasses and broad-leaved weeds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethyl-4,6-dinitro-N-(pentan-3-yl)aniline typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-4,6-dinitro-N-(pentan-3-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,3-Dimethyl-4,6-dinitro-N-(pentan-3-yl)aniline is widely used in scientific research due to its herbicidal properties. It is employed in studies related to:

Mechanism of Action

The primary mechanism of action of 2,3-Dimethyl-4,6-dinitro-N-(pentan-3-yl)aniline is the inhibition of cell division and elongation in susceptible plant species. This is achieved by interfering with microtubule formation, which is essential for cell division. The compound binds to tubulin, preventing its polymerization into microtubules, thereby disrupting the mitotic spindle and halting cell division .

Comparison with Similar Compounds

2,3-Dimethyl-4,6-dinitro-N-(pentan-3-yl)aniline is similar to other dinitroaniline herbicides such as:

The uniqueness of this compound lies in its specific substituents, which confer distinct physical and chemical properties, making it suitable for particular agricultural applications .

Properties

Molecular Formula

C13H19N3O4

Molecular Weight

281.31 g/mol

IUPAC Name

2,3-dimethyl-4,6-dinitro-N-pentan-3-ylaniline

InChI

InChI=1S/C13H19N3O4/c1-5-10(6-2)14-13-9(4)8(3)11(15(17)18)7-12(13)16(19)20/h7,10,14H,5-6H2,1-4H3

InChI Key

YUFYALPHSRNBJC-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)NC1=C(C=C(C(=C1C)C)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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